molecular formula C10H18F2N2O3 B2675436 Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate CAS No. 2306271-57-6

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate

Cat. No.: B2675436
CAS No.: 2306271-57-6
M. Wt: 252.262
InChI Key: NJRASFGSKQDTTP-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Difluoro Group: The difluoro group can be introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the difluoro group or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or removal of difluoro groups

    Substitution: Formation of new derivatives with substituted amino groups

Scientific Research Applications

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The unique chemical properties of the azetidine ring make it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the difluoro group and the azetidine ring can influence its binding affinity and selectivity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is unique due to the presence of both the difluoro group and the hydroxyl group on the azetidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O3/c1-8(2,3)17-7(16)14-4-9(13,5-14)10(11,12)6-15/h15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRASFGSKQDTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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